molecular formula C16H22O3 B1659680 9-Benzoylnonanoic acid CAS No. 6712-10-3

9-Benzoylnonanoic acid

Cat. No.: B1659680
CAS No.: 6712-10-3
M. Wt: 262.34 g/mol
InChI Key: KZXDTTMFTKLRDV-UHFFFAOYSA-N
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Description

9-Benzoylnonanoic acid is an organic compound with the molecular formula C16H22O3. It is a derivative of nonanoic acid, where a benzoyl group is attached to the ninth carbon of the nonanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a fatty acid and an aromatic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzoylnonanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and nonanoic acid as starting materials, with aluminum chloride as a catalyst. The reaction proceeds as follows:

    Friedel-Crafts Acylation: Benzoyl chloride reacts with nonanoic acid in the presence of aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Benzoyl chloride and nonanoic acid are handled in large quantities.

    Catalyst Recovery and Reuse: Aluminum chloride is recovered and reused to minimize waste and reduce production costs.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-Benzoylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 9-hydroxynonanoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of benzoic acid and nonanoic acid derivatives.

    Reduction: Formation of 9-hydroxynonanoic acid.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

9-Benzoylnonanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 9-Benzoylnonanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The fatty acid chain can integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: A nine-carbon fatty acid without the benzoyl group.

    Benzoyl Chloride: An aromatic ketone used in the synthesis of 9-Benzoylnonanoic acid.

    9-Hydroxynonanoic Acid: A reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a fatty acid chain and an aromatic ketone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

10-oxo-10-phenyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c17-15(14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(18)19/h5-7,10-11H,1-4,8-9,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDTTMFTKLRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305601
Record name 9-Benzoylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6712-10-3
Record name NSC171229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzoylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-OXO-10-PHENYLDECANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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